DMP 696
Description
Overview of Corticotropin-Releasing Factor System and its Role in Stress-Related Disorders
The Corticotropin-Releasing Factor (CRF) system is a critical neuroendocrine circuit that governs the body's response to stress. nih.govfrontiersin.org At its core, the system is initiated by the release of CRF, a 41-amino acid neuropeptide, from the hypothalamus in response to a stressor. nih.govfrontiersin.orgnih.gov This release triggers a cascade of events, most notably the stimulation of the anterior pituitary gland to secrete adrenocorticotropic hormone (ACTH). nih.govnih.gov ACTH, in turn, acts on the adrenal glands to promote the release of glucocorticoids, such as cortisol, which are essential for mobilizing energy and adapting to stress. frontiersin.orgnih.gov This entire sequence is commonly referred to as the hypothalamic-pituitary-adrenal (HPA) axis. nih.govfrontiersin.orgnih.gov
Beyond its endocrine function, the CRF system also plays a crucial role in mediating the autonomic and behavioral responses to stress. nih.gov Extrahypothalamic CRF pathways, with projections to various brain regions including the amygdala and locus coeruleus, are deeply involved in modulating anxiety, fear, and other emotional responses. ingentaconnect.comresearchgate.net
Dysregulation of the CRF system, particularly hyperactivity, has been strongly implicated in the pathophysiology of a range of stress-related psychiatric conditions, including anxiety disorders and major depression. nih.govnih.gov Clinical studies have shown elevated levels of CRF in the cerebrospinal fluid of individuals with depression. nih.gov This overactivity of the CRF system is thought to contribute to the persistent state of hyperarousal and negative affective states characteristic of these disorders. nih.gov In post-traumatic stress disorder (PTSD), for instance, elevated levels of CRF have been observed, which are thought to contribute to the heightened "fight or flight" response. clevelandclinic.org
Rationale for Targeting Corticotropin-Releasing Hormone Receptor 1 (CRHR1)
The actions of CRF are mediated through two main G-protein-coupled receptors: CRHR1 and CRHR2. nih.govnih.gov Extensive research has identified CRHR1 as the primary receptor subtype responsible for the anxiogenic (anxiety-producing) and stress-inducing effects of CRF. nih.govnih.gov Pharmacological and genetic studies have demonstrated that the activation of CRHR1 mediates the endocrine, behavioral, and autonomic responses to stress. nih.gov
The rationale for specifically targeting CRHR1 in the development of treatments for stress-related disorders is multi-faceted. Firstly, the distribution of CRHR1 in the brain aligns with key areas involved in emotional regulation, such as the cortex, amygdala, and hippocampus. nih.govresearchgate.net Secondly, preclinical studies using antisense oligonucleotides and knockout mice have shown that reducing CRHR1 function leads to a decrease in anxiety-like behaviors. nih.gov Mice lacking the CRHR1 receptor exhibit reduced anxiety when faced with stressful situations. nih.gov
Furthermore, hyperactivity of the HPA axis, a hallmark of major depression and some anxiety disorders, is primarily driven by CRF acting on CRHR1 in the pituitary gland. nih.govnih.gov By blocking this receptor, it is hypothesized that the downstream cascade of stress hormone production can be attenuated, thereby alleviating the physiological and psychological symptoms of these conditions. nih.gov In contrast, the CRHR2 receptor is often associated with "stress-coping" mechanisms and anxiolytic (anxiety-reducing) effects, making it a less desirable target for antagonism in the context of treating anxiety and depression. frontiersin.orgnih.gov Therefore, selective antagonists of CRHR1 hold the promise of a targeted therapeutic approach to normalize the overactive CRF system in stress-related disorders. nih.gov
Historical Context and Significance of DMP 696 in Non-Peptidic CRHR1 Antagonist Development
The quest for effective CRHR1 antagonists began shortly after the discovery of CRF in 1981. nih.govnih.gov Early efforts focused on developing peptide-based antagonists. While these molecules were useful research tools, their poor oral bioavailability and inability to cross the blood-brain barrier limited their therapeutic potential. This led to a concerted effort within the pharmaceutical industry to discover and develop small, non-peptidic molecules that could act as CRHR1 antagonists.
The development of these non-peptidic antagonists marked a significant advancement in the field. These smaller molecules offered the potential for oral administration and could penetrate the central nervous system to exert their effects on brain CRHR1.
This compound emerged from these development programs as a highly potent and selective non-peptidic CRHR1 antagonist. nih.govnih.gov It belongs to the pyrazolopyrimidine class of compounds. nih.gov Preclinical studies demonstrated that this compound has a high affinity for the human CRHR1 receptor, with nanomolar potency. nih.gov Crucially, it exhibits over 1000-fold selectivity for CRHR1 compared to the CRHR2 receptor, a key feature for targeted therapy. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWRPTOUDPFXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601108708 | |
| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202578-52-7 | |
| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202578-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DMP-696 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202578527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DMP-696 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCA5SCC429 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Molecular Mechanism of Action of Dmp 696
Characterization as a Selective CRHR1 Antagonist
DMP 696 has been extensively characterized as a selective CRHR1 antagonist guidetopharmacology.orgwikipedia.orgguidetopharmacology.orguni.lunih.govuni.luuni.lu. This selectivity is crucial for its therapeutic potential in conditions associated with CRH overactivity.
This compound demonstrates potent binding affinity for the human CRHR1 receptor. Research indicates a K_i value of 1.7 nM for the human CRHR1 receptor, which is more potent than alpha-hel-CRF(9-41) (K_i = 7.5 nM), a known CRHR1 antagonist uni.lu. The compound exhibits nanomolar affinity for human CRF1 receptors guidetopharmacology.orguni.lu.
A key characteristic of this compound is its high selectivity. It displays over 1000-fold selectivity for CRHR1 over CRHR2 receptors and a broad panel of other protein targets guidetopharmacology.orguni.lu. For comparison, the competitive CRF2 receptor antagonist α-Helical CRF(9-41) TFA has a K_B of approximately 100 nM, and also acts as a partial agonist of CRF1 receptor with an EC50 of 140 nM, further highlighting the distinct profile of this compound. Another CRF1 antagonist, Verucerfont, shows IC50 values of ~6.1 nM for CRF1, and >1000 nM for both CRF2 and CRF-BP, underscoring the high selectivity for CRHR1.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor/Target | Binding Affinity (K_i or IC50) | Selectivity | Reference |
| hCRHR1 | 1.7 nM (K_i) | - | uni.lu |
| hCRHR1 | ~1.0 nM (in vitro IC50) | - | wikipedia.org |
| CRHR2 | >1000-fold lower affinity | >1000-fold | guidetopharmacology.orguni.lu |
| Other proteins | >1000-fold lower affinity | >1000-fold | guidetopharmacology.orguni.lu |
This compound functions as a noncompetitive antagonist of the CRHR1 receptor guidetopharmacology.orguni.lu. This mechanism involves binding to a site distinct from the primary agonist binding site, leading to an allosteric modulation of the receptor's function.
Studies investigating the mechanism of nonpeptide antagonists, including this compound, at the CRHR1 receptor's uncoupled (R) state showed that they only partially inhibited the binding of the antagonist (125)I-astressin, with maximal inhibition ranging from 22% to 32%. This partial inhibition is quantitatively consistent with weak negative cooperativity (allosteric inhibition) between the nonpeptide antagonist and peptide ligand binding sites. Allosteric inhibition is a mechanism that allows small molecules to effectively inhibit the binding of larger peptides. The nature of allosteric modulation can offer advantages such as a "ceiling effect" in antagonism, which means the antagonist's effect reaches a limit even at higher doses, potentially leading to safer and more finely tuned receptor modulation compared to competitive antagonists.
This compound effectively inhibits downstream signaling pathways activated by CRHR1. It blocks corticotropin-releasing factor (CRF)-stimulated adenylyl cyclase activity in cortical homogenates and cell lines that express CRHR1 receptors guidetopharmacology.orguni.lu. CRHR1 and CRHR2 receptors typically signal through Gsα coupling, which activates adenylyl cyclase and leads to the production of the second messenger cyclic AMP (cAMP). By inhibiting adenylyl cyclase, this compound consequently reduces cAMP formation. This inhibition of cAMP production can lead to a reduction in the phosphorylation of downstream targets, such as CREB (cAMP response element-binding protein). Specifically, this compound treatment has been shown to significantly reduce CREB phosphorylation in the basolateral amygdala (BLA) and lateral amygdala (LA), but not in the central amygdala (CeA) uni.lu.
The mechanism of action of nonpeptide CRHR1 antagonists, including DMP-696, has been investigated at both the G protein-coupled (RG) and uncoupled (R) states of the receptor. At the R state, where the receptor is uncoupled from its G protein, DMP-696, along with other nonpeptide antagonists, partially inhibited (125)I-astressin binding (22-32% maximal inhibition). This suggests an allosteric interaction where the antagonist's binding weakly negatively cooperates with peptide ligand binding.
Conversely, at the RG state, where the receptor is coupled to its G protein, these compounds demonstrated strong inhibitory effects on peptide agonist binding. For instance, NBI 35965 (another nonpeptide antagonist) nearly fully inhibited (125)I-sauvagine binding at low radioligand concentrations (79-94 pM) and slowed the dissociation of (125)I-sauvagine and (125)I-CRF. This strong inhibitory effect at the RG state is consistent with either strong allosteric inhibition or competitive inhibition at one of the peptide agonist binding sites. The interaction between the receptor and G protein (R-G interaction) plays a significant role in modulating the inhibitory activity of nonpeptide antagonists, making them weak inhibitors of peptide binding to the R state but strong inhibitors of peptide agonist binding to the RG state. Guanine nucleotides are known to decrease agonist binding by uncoupling the G protein from the receptor, altering its conformation and reducing its affinity for agonists.
Pharmacokinetic Properties Relevant to Central Nervous System Penetration
The ability of this compound to penetrate the central nervous system (CNS) is crucial for its therapeutic applications, particularly in stress-related disorders. Its pharmacokinetic profile supports effective CNS exposure.
Oral Bioavailability and Systemic Exposure
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability guidetopharmacology.orguni.lu. In preclinical studies, it demonstrated excellent oral pharmacokinetic profiles in both rats and dogs, with oral bioavailabilities of 37% and 50%, respectively uni.lu.
Upon oral administration, this compound dose-dependently occupies CRHR1 receptors in the brain wikipedia.org. A dose of 3 mg/kg orally administered to rats resulted in approximately 60% CRHR1 receptor occupancy in the brain wikipedia.org. The time course of drug levels in both plasma and brain closely paralleled that of receptor occupancy, with peak exposure observed around 90 minutes post-dosing wikipedia.org. Notably, brain concentrations of this compound were found to be over 150-fold higher than the plasma-free levels, indicating significant CNS penetration wikipedia.org. The plasma-free concentration of this compound corresponding to 50% CRHR1 receptor occupancy in vivo was 1.22 nM, which is consistent with its in vitro IC50 of approximately 1.0 nM wikipedia.org. This correlation suggests efficient brain uptake and target engagement at behaviorally relevant doses. Despite high plasma protein binding (98.5% in rats), this compound achieves over 50% occupancy of brain CRHR1 receptors at total plasma concentrations above 100 nM, aligning with doses that produce anxiolytic effects.
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value (Rats/Dogs) | Reference |
| Oral Bioavailability (Rats) | 37% | uni.lu |
| Oral Bioavailability (Dogs) | 50% | uni.lu |
| Brain Receptor Occupancy (~3 mg/kg oral) | ~60% CRHR1 | wikipedia.org |
| Brain Concentration vs. Plasma-Free Level | >150-fold higher | wikipedia.org |
| In vivo IC50 (plasma-free, 50% occupancy) | 1.22 nM | wikipedia.org |
| In vitro IC50 | ~1.0 nM | wikipedia.org |
Blood-Brain Barrier Permeability
This compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability, which is crucial for a compound intended for central nervous system (CNS) indications. tocris.comglpbio.cominvivochem.cn
Overview of Permeability
The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for CNS disorders. This compound has shown promising brain penetrant characteristics. glpbio.com
Brain Penetration Data
Notably, brain concentrations of this compound have been reported to be over 150-fold higher than its plasma-free levels in preclinical models. glpbio.com This significant concentration gradient strongly indicates efficient passage across the blood-brain barrier. Doses of this compound that achieve over 50% occupancy of brain CRF1 receptors are consistent with the doses observed to produce anxiolytic efficacy in behavioral tests. glpbio.cominvivochem.cn
Implications for Drug Discovery and Future Research Trajectories
DMP 696 as a Reference Compound in CRHR1 Antagonist Research
This compound has been widely utilized as a reference compound in research aimed at elucidating the functions of corticotropin-releasing factor (CRF) and its receptors. researchgate.net Its utility stems from its demonstrated non-competitive antagonism of the CRF1 receptor, characterized by high affinity and selectivity. researchgate.net Preclinical studies have highlighted its favorable pharmacokinetic properties, including significant oral bioavailability, alongside observable anxiolytic and antidepressant activities. researchgate.net This profile has positioned this compound as a valuable tool for investigating the neurobiological underpinnings of stress-related behaviors and the therapeutic potential of CRHR1 blockade.
Advancements in Understanding Allosteric Modulation of GPCRs through this compound Studies
This compound is recognized as an allosteric modulator of the CRF1 receptor, contributing significantly to the broader understanding of allosteric mechanisms in GPCRs. researchgate.netresearchgate.netpsu.edu Allosteric modulation involves ligands binding to a site topologically distinct from the orthosteric site, thereby influencing receptor signaling. researchgate.net Studies with this compound have shown that it partially inhibits the binding of agonists like 125I-astressin, with reported maximal inhibition ranging from 22% to 32%. researchgate.netresearchgate.net This partial inhibition is a hallmark of allosteric action, where the modulator alters the receptor's conformation to modify agonist binding or efficacy rather than directly competing for the same binding site. researchgate.net
The allosteric nature of this compound and other nonpeptide CRHR1 antagonists (e.g., antalarmin, NBI 27914, NBI 35965) has been instrumental in overcoming the challenge of developing small molecules capable of inhibiting the binding of much larger peptide ligands to GPCRs. researchgate.netpsu.edu These studies have demonstrated that allosteric modulators can accelerate agonist dissociation and partially alter agonist potency, providing a nuanced way to "fine-tune" receptor responses. researchgate.net This mechanism offers a promising avenue for developing novel nonpeptide therapeutics, especially for Class B GPCRs, which possess deep and wide orthosteric binding pockets that are difficult to target with small molecules. researchgate.net
Challenges and Opportunities in Translating Preclinical CRHR1 Antagonist Efficacy to Clinical Outcomes
The journey of CRHR1 antagonists from promising preclinical results to successful clinical outcomes has been fraught with challenges, yet it continues to present significant opportunities for future drug development.
Challenges:
Inconsistent Clinical Efficacy: A major hurdle has been the lack of consistent efficacy in human clinical trials, despite strong preclinical rationale. biorxiv.orgplos.orgnih.govgutnliver.orgresearchgate.netfrontiersin.org
Preclinical Screening Issues: Problems with the specificity of preclinical screens and the disconnect between acute animal models and the chronic, late-presenting nature of human psychiatric disorders have contributed to translational failures. plos.orgnih.govresearchgate.net
Pharmacokinetic and Physicochemical Properties: Early CRHR1 antagonist candidates often exhibited suboptimal pharmacokinetic profiles, including high lipophilicity, poor bioavailability, and potential toxicity, which limited their clinical viability. nih.govgutnliver.orgnih.gov
Receptor Plasticity and Complexity: The dynamic nature of CRH receptor function and the potential for CRHR1 activation-induced plasticity to reduce the importance of ongoing CRHR1 agonist stimulation pose complexities. plos.orgnih.gov Furthermore, the involvement of other components of the CRH system, such as the CRHR2 receptor or CRH-binding protein (CRH-BP), may need to be considered for effective therapeutic silencing. nih.gov
Methodological Discrepancies: Preclinical studies have often shown a gender bias, predominantly using male rodents, which may not fully reflect the clinical scenario. plos.org The infrequent assessment of tolerance phenomena in preclinical designs also contributes to an overestimation of effect size. frontiersin.org
Opportunities:
Personalized Medicine: A key opportunity lies in adopting a personalized medicine approach. This involves identifying specific patient subgroups who are most likely to benefit from CRHR1 antagonism, such as those with persistently elevated CRH levels or identifiable biomarkers like increased rapid eye movement (REM) density during sleep. progress.imannualreviews.org
Improved Compound Design: The development of new CRHR1 antagonists with enhanced pharmacokinetic properties, specifically high bioavailability and low lipophilicity, is crucial to improve central nervous system penetration and reduce adverse effects. biorxiv.orgplos.org
Expanded Indications: Beyond traditional psychiatric disorders, CRHR1 antagonists show emerging preclinical evidence for beneficial effects in gastrointestinal conditions like irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and endometriosis, opening new therapeutic avenues. plos.orgplos.orgmdpi.com
Refined Clinical Trial Designs: Future clinical trials could benefit from designs that incorporate measures of stress prevention and resilience to external stressors, particularly for conditions like addiction, moving beyond solely focusing on symptomatic relief. nih.gov
Combination Therapies and Non-Pharmacological Interventions: Exploring CRHR1 antagonists in combination with other pharmacological agents or non-pharmacological interventions, and investigating their role in addressing cognitive deficits, represents a promising direction. researchgate.net
Methodological Considerations and Refinements in Preclinical Behavioral Models for Psychotropic Agents
Preclinical animal models are foundational for the development of psychotropic agents, and CRHR1 antagonists have demonstrated efficacy in various such models. For instance, this compound has been shown to attenuate the consolidation of remote fear memories in mice and reduce freezing behavior in rats within fear conditioning paradigms. medchemexpress.comarctomsci.com CRHR1 antagonists, in general, have been observed to reverse stress-related behaviors in models such as the elevated plus-maze, defensive withdrawal, light/dark transfer, and conditioned fear paradigms. nih.gov
However, the translational gap between preclinical and clinical findings necessitates continuous refinement of these models. Key methodological considerations and areas for improvement include:
Multi-dimensional Outcome Measures: Emphasizing a broader range of biological and psychological measures of disease progression, with or without drug treatment, can provide more comprehensive insights into underlying mechanisms. acnp.org
Bridging Preclinical and Clinical Research: Fostering direct communication and feedback loops between clinical observations and preclinical laboratory research is essential for refining existing models and developing new ones that better mimic human conditions. acnp.org
Behavioral Specificity: Developing outcome measures that target specific behaviors or symptom clusters rather than broad diagnostic categories can enhance the precision of preclinical findings. karger.com
Chronic Treatment Paradigms: Incorporating chronic, intermittent treatment schedules in preclinical designs, mirroring clinical administration patterns, is vital for assessing phenomena like tolerance development, which are often overlooked. frontiersin.org
Genetic and "Biotyping" Integration: Leveraging human genetic data and "biotyping" (identifying biological subtypes of disorders) to create animal models that more accurately reflect human pathology can significantly improve predictive and construct validity. progress.imnih.gov
Addressing Sex Differences: Ensuring the inclusion of both male and female animals in preclinical studies is critical, given the observed gender discrepancies in CRH receptor expression and stress-related disorders. plos.org
Future Directions in the Development of CRHR1-Targeting Therapeutics for Stress-Related Disorders
Despite the mixed results in past clinical trials, CRHR1 remains a compelling therapeutic target for stress-related disorders. Future research endeavors are poised to address previous limitations and unlock the full potential of CRHR1-targeting therapeutics.
Deepening Mechanistic Understanding: Continued research into the precise molecular mechanisms of CRHR1, including its signaling pathways and interactions with other systems, is crucial for developing more targeted and effective compounds. researchgate.net
Personalized Treatment Strategies: The future of CRHR1 therapeutics likely lies in personalized medicine, where treatments are tailored based on an individual's "biosignature," including genetic predispositions (e.g., CRHR1 variants) and physiological markers of CRH system dysregulation. progress.imannualreviews.orgresearchgate.net
Exploring Novel Indications: Expanding the investigation of CRHR1 antagonists to a wider range of stress-exacerbated conditions, such as certain gastrointestinal disorders or inflammatory diseases, where preclinical evidence is accumulating, could yield new therapeutic successes. plos.orgmdpi.com
Combination and Adjunctive Therapies: Research into combining CRHR1 antagonists with other pharmacological agents or integrating them with non-pharmacological interventions (e.g., psychotherapy) may offer synergistic benefits.
Targeting Peripheral CRHR1: Developing CRHR1 antagonists that specifically act peripherally, without crossing the blood-brain barrier, could be beneficial for treating conditions where CRHR1 dysregulation occurs outside the central nervous system, such as endometriosis. plos.org
Advanced Preclinical Tools: The integration of cutting-edge neuroscientific tools and approaches will continue to enhance the predictive validity of animal models, allowing for more accurate translation of preclinical discoveries into clinical applications. nih.gov
Q & A
Q. What is the molecular mechanism of DMP 696, and how does it modulate CRHR1 activity in preclinical models?
this compound acts as a selective corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, competitively inhibiting CRH binding to attenuate stress-response signaling. Methodologically, its efficacy is validated via receptor-binding assays (e.g., IC50 measurements) and functional cAMP inhibition tests. In vivo studies demonstrate reduced freezing behavior in fear-conditioned rodents, correlating with decreased CREB phosphorylation in the lateral amygdala (LA) and basolateral amygdala (BLA) .
Q. What experimental models are optimal for studying this compound’s effects on fear memory consolidation?
Use fear-conditioned rodents (mice/rats) with contextual or auditory cues. Key metrics include freezing behavior quantification and post-mortem analysis of brain regions (LA/BLA) for pCREB levels via immunohistochemistry. Doses of 1–30 mg/kg (oral or intraperitoneal) are standard, with 3 mg/kg showing peak efficacy in reducing remote fear memory consolidation without affecting short-term retention .
Q. How should this compound be prepared for in vivo administration to ensure solubility and stability?
Dissolve this compound in a vehicle of 10% DMSO, 10% PEG 400, 0.9% NaCl, and Tween-80. Vortex thoroughly and filter-sterilize (0.22 µm) to prevent aggregation. Store aliquots at -80°C for ≤1 year. For dosing, adjust concentrations to deliver 3 mg/kg body weight, validated in rodent models .
Advanced Research Questions
Q. How does the dose-dependent efficacy of this compound correlate with CREB phosphorylation in the amygdala?
A nonlinear relationship exists: 10 mg/kg reduces freezing behavior by 60% but only decreases pCREB by 40%, suggesting compensatory pathways (e.g., glucocorticoid receptor cross-talk). Methodologically, combine behavioral assays with time-resolved Western blotting to track temporal dynamics. Use ANOVA with post-hoc Tukey tests to resolve dose-response discrepancies .
Q. What methodological controls are critical when analyzing this compound’s impact on synaptic plasticity markers like GluR1?
Include sham-treated controls and co-administer CRHR1 agonists (e.g., CRH peptide) to confirm target specificity. Use quantitative electron microscopy to assess synaptic GluR1 localization, as bulk homogenate assays may miss subcellular changes. Normalize data to housekeeping proteins (e.g., β-actin) and account for batch effects in multi-day experiments .
Q. How can researchers resolve contradictions in this compound’s effects across stress paradigms (e.g., chronic vs. acute stress)?
Chronic stress models often show diminished this compound efficacy due to CRHR1 receptor desensitization. To isolate mechanisms, pair this compound with glucocorticoid receptor antagonists (e.g., mifepristone) and measure corticosterone levels. Use mixed-effects modeling to account for inter-individual variability in stress responses .
Q. What experimental designs minimize off-target effects when studying this compound’s long-term neurobehavioral impacts?
Employ conditional CRHR1 knockout mice to validate target engagement. Combine this compound with positron emission tomography (PET) ligands (e.g., [¹¹C]R121919) to monitor receptor occupancy in real time. For longitudinal studies, use staggered dosing schedules and blinded scoring to reduce observer bias .
Methodological Best Practices
- Data Validation: Replicate key findings in ≥2 species (e.g., mice and rats) to confirm translational relevance.
- Statistical Power: Use G*Power to calculate sample sizes ensuring 80% power for detecting 25% effect sizes in behavioral assays.
- Ethical Compliance: Adhere to ARRIVE guidelines for reporting animal studies, including randomization and exclusion criteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
